molecular formula C7H11N3O2S B15087727 [5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol

[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol

Cat. No.: B15087727
M. Wt: 201.25 g/mol
InChI Key: KXFIETGHNZWQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol is a heterocyclic compound that contains a morpholine ring, a thiadiazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol typically involves the reaction of morpholine with thiadiazole derivatives under specific conditions. One common method involves the reaction of morpholine with 1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting the growth of cancer cells in vitro .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol is unique due to the combination of the morpholine and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

(5-morpholin-4-ylthiadiazol-4-yl)methanol

InChI

InChI=1S/C7H11N3O2S/c11-5-6-7(13-9-8-6)10-1-3-12-4-2-10/h11H,1-5H2

InChI Key

KXFIETGHNZWQRH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=NS2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.